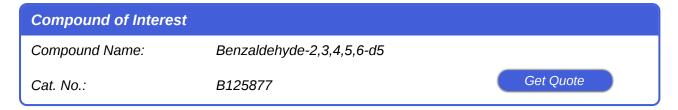


An In-depth Technical Guide to the Physical Characteristics of Pentadeuterated Benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectral characteristics of pentadeuterated benzaldehyde (C₆D₅CHO). The information herein is intended to support research, development, and quality control activities where this isotopically labeled compound is utilized, primarily as an internal standard in mass spectrometry-based quantification methods.

Physicochemical Properties

Pentadeuterated benzaldehyde, also known as benzaldehyde-2,3,4,5,6-d₅, shares many physical properties with its non-deuterated counterpart, with slight variations due to the increased mass of deuterium.



Property	Value	Reference
Molecular Formula	C7HD5O	[1][2]
Molecular Weight	111.15 g/mol	[1][2][3]
Appearance	Colorless to pale yellow liquid	[4]
Odor	Almond-like	[4]
Boiling Point	178-179 °C (lit.)	[1][2]
Melting Point	-26 °C (lit.)	[1][2]
Density	1.094 g/mL at 25 °C	[1][2]
Refractive Index (n20/D)	1.545 (lit.)	[1][2]
Isotopic Purity	≥99 atom % D	[1][2]

Spectral Data (Predicted and Inferred)

While experimental spectra for pentadeuterated benzaldehyde are not readily available in public databases, its spectral characteristics can be accurately predicted based on the well-documented spectra of benzaldehyde and the known effects of deuteration.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of pentadeuterated benzaldehyde, the most prominent feature will be the singlet corresponding to the aldehydic proton (-CHO).

- Aldehydic Proton (-CHO): A singlet is expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm. This downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the benzene ring.[5][6] The signal will be a singlet as there are no adjacent protons to cause splitting.
- Aromatic Region: Due to the substitution of all five aromatic protons with deuterium, there
 will be no signals in the aromatic region (typically δ 7.0-8.0 ppm).[5] This lack of aromatic
 signals is a key indicator of successful deuteration of the phenyl ring.



¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbonyl carbon and the aromatic carbons.

- Carbonyl Carbon (C=O): A signal is expected in the downfield region, around δ 190-195 ppm, which is characteristic of an aldehyde carbonyl carbon.[7]
- Aromatic Carbons: The six aromatic carbons are expected to resonate in the region of δ 120-140 ppm. Due to the replacement of hydrogen with deuterium, the carbon signals will exhibit splitting due to C-D coupling. The carbon directly attached to the aldehyde group (C1) will appear as a singlet, while the deuterated carbons (C2-C6) will likely show multiplets due to one-bond and two-bond C-D coupling. The exact chemical shifts may be slightly different from non-deuterated benzaldehyde due to isotopic effects.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

- C=O Stretch: A strong absorption band characteristic of the carbonyl group in an aromatic aldehyde is expected around 1700-1720 cm⁻¹.[8][9]
- C-H Stretch (Aldehydic): A medium to weak absorption band is anticipated around 2720-2820 cm⁻¹.[8]
- C-D Stretch (Aromatic): The C-H stretching vibrations of the aromatic ring (typically around 3000-3100 cm⁻¹) will be replaced by C-D stretching vibrations at a lower frequency, expected in the range of 2200-2300 cm⁻¹.
- Aromatic C=C Stretches: Medium intensity bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.[8]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the isotopic enrichment of the compound.

 Molecular Ion Peak (M+): The molecular ion peak is expected at m/z 111. This is 5 mass units higher than that of non-deuterated benzaldehyde (m/z 106), confirming the incorporation of five deuterium atoms.[1][2]



• Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of benzaldehyde, with characteristic losses. A prominent fragment would be the loss of the formyl radical (-CHO), resulting in a phenyl cation. For the pentadeuterated analog, this would correspond to the loss of a -CHO group to give a C₆D₅+ fragment at m/z 82. Another common fragmentation is the loss of a hydrogen radical from the molecular ion, which in this case would be the aldehydic hydrogen, leading to a fragment at m/z 110.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical characteristics of pentadeuterated benzaldehyde.

Determination of Boiling Point (Micro Method)

- Apparatus: Thiele tube, thermometer (calibrated), capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), Bunsen burner or heating mantle.
- Procedure:
 - Place a small amount (a few drops) of pentadeuterated benzaldehyde into the small test tube.
 - Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
 - Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
 - Suspend the thermometer and test tube assembly in the Thiele tube containing the heating oil. The oil level should be above the sample but below the opening of the test tube.
 - Gently heat the side arm of the Thiele tube with a small flame or heating mantle.
 - As the temperature rises, a stream of bubbles will emerge from the capillary tube.
 - Continue heating until a steady stream of bubbles is observed.



- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

- Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance, and a constant temperature water bath.
- Procedure:
 - Thoroughly clean and dry the pycnometer.
 - Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
 - Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 25 °C until it reaches thermal equilibrium.
 - Carefully dry the outside of the pycnometer and weigh it. Record the mass (m2).
 - Empty and thoroughly dry the pycnometer.
 - Fill the pycnometer with pentadeuterated benzaldehyde and allow it to equilibrate to 25 °C in the water bath.
 - Dry the exterior of the pycnometer and weigh it. Record the mass (m₃).
 - Calculate the density using the following formula: Density = $[(m_3 m_1) / (m_2 m_1)] *$ Density of water at 25 °C

Determination of Refractive Index

- Apparatus: Abbe refractometer, constant temperature water bath, and a light source (e.g., sodium lamp).
- Procedure:



- Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Circulate water from the constant temperature bath at 20 °C through the prisms of the refractometer.
- Place a few drops of pentadeuterated benzaldehyde onto the surface of the measuring prism.
- Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.
- Adjust the light source and the mirror to obtain a clear and sharp dividing line in the eyepiece.
- Use the dispersion screw to eliminate any color fringes from the dividing line.
- Adjust the measurement knob until the dividing line is centered on the crosshairs.
- Read the refractive index from the scale.

Spectroscopic Analysis Protocols

- Sample Preparation: Prepare a solution of pentadeuterated benzaldehyde in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 5-20 mg/mL in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment. The spectral width should be set to cover the expected chemical shift range (e.g., 0-12 ppm).
- ¹³C NMR Acquisition:



- Use the same sample as for ¹H NMR.
- Acquire a proton-decoupled ¹³C NMR spectrum. The spectral width should be appropriate for the expected chemical shifts (e.g., 0-220 ppm). A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- Sample Preparation: As a neat liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

Acquisition:

- Record a background spectrum of the empty salt plates or the clean ATR crystal.
- Place the sample on the plates or crystal and acquire the sample spectrum.
- The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of absorbance or transmittance.
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Sample Introduction: The sample can be introduced directly via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds like benzaldehyde.

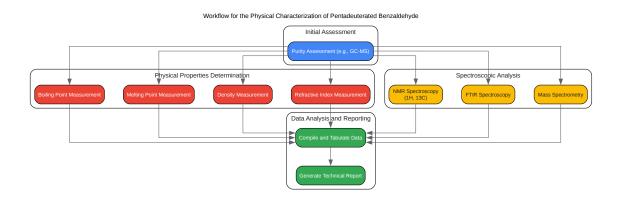
Acquisition:

- For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.
- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
- The mass spectrum is a plot of ion intensity versus m/z.

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectral characterization of pentadeuterated benzaldehyde.





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Caption: A logical workflow for the characterization of pentadeuterated benzaldehyde.

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References

1. Benzaldehyde-2,3,4,5,6-d5 D 99atom 14132-51-5 [sigmaaldrich.com]



- 2. 苯甲醛-2,3,4,5,6-d5 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzaldehyde-2,3,4,5,6-d5 | C7H6O | CID 11159309 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzaldehyde | C6H5CHO | CID 240 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 5 Ways IR Spectra Benzaldehyde Berkeley Learning Hub [lms-dev.api.berkeley.edu]
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